Ethyl 4-chloro-2-(piperidin-1-YL)pyrimidine-5-carboxylate
CAS No.: 34750-24-8
Cat. No.: VC2812649
Molecular Formula: C12H16ClN3O2
Molecular Weight: 269.73 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 34750-24-8 |
|---|---|
| Molecular Formula | C12H16ClN3O2 |
| Molecular Weight | 269.73 g/mol |
| IUPAC Name | ethyl 4-chloro-2-piperidin-1-ylpyrimidine-5-carboxylate |
| Standard InChI | InChI=1S/C12H16ClN3O2/c1-2-18-11(17)9-8-14-12(15-10(9)13)16-6-4-3-5-7-16/h8H,2-7H2,1H3 |
| Standard InChI Key | BNEXRBHAQPGEGU-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C1=CN=C(N=C1Cl)N2CCCCC2 |
| Canonical SMILES | CCOC(=O)C1=CN=C(N=C1Cl)N2CCCCC2 |
Introduction
Chemical Identity and Properties
Ethyl 4-chloro-2-(piperidin-1-YL)pyrimidine-5-carboxylate is characterized by a pyrimidine ring structure with specific functional group attachments that contribute to its chemical properties and potential biological activities. The compound features a chloro group at position 4, a piperidine group at position 2, and an ethyl carboxylate group at position 5 of the pyrimidine ring.
Basic Chemical Information
The basic chemical parameters of Ethyl 4-chloro-2-(piperidin-1-YL)pyrimidine-5-carboxylate are presented in Table 1, providing essential information for researchers working with this compound.
Table 1: Chemical Identity of Ethyl 4-chloro-2-(piperidin-1-YL)pyrimidine-5-carboxylate
| Parameter | Value |
|---|---|
| CAS Number | 34750-24-8 |
| Molecular Formula | C₁₂H₁₆ClN₃O₂ |
| Molecular Weight | 269.73 g/mol |
| IUPAC Name | Ethyl 4-chloro-2-piperidin-1-ylpyrimidine-5-carboxylate |
| PubChem CID | 46739177 |
The compound is also known by several synonyms, including Ethyl 4-chloro-2-piperidinopyrimidine-5-carboxylate, Ethyl 4-chloro-2-(1-piperidinyl)-5-pyrimidinecarboxylate, and 5-Pyrimidinecarboxylic acid, 4-chloro-2-(1-piperidinyl)-, ethyl ester .
Structural Identifiers
For computational chemistry and database searches, the compound is defined by specific structural identifiers as shown in Table 2.
Table 2: Structural Identifiers of Ethyl 4-chloro-2-(piperidin-1-YL)pyrimidine-5-carboxylate
| Identifier Type | Value |
|---|---|
| Standard InChI | InChI=1S/C12H16ClN3O2/c1-2-18-11(17)9-8-14-12(15-10(9)13)16-6-4-3-5-7-16/h8H,2-7H2,1H3 |
| Standard InChIKey | BNEXRBHAQPGEGU-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C1=CN=C(N=C1Cl)N2CCCCC2 |
| Canonical SMILES | CCOC(=O)C1=CN=C(N=C1Cl)N2CCCCC2 |
These identifiers are essential for unambiguous identification of the compound in chemical databases and literature.
| Safety Parameter | Classification |
|---|---|
| Signal Word | Warning |
| Hazard Statements | H302-H315-H319 (Harmful if swallowed, causes skin irritation, causes serious eye irritation) |
| Precautionary Statements | P501-P270-P264-P280-P302+P352-P337+P313-P305+P351+P338-P362+P364-P332+P313-P301+P312+P330 |
These safety classifications indicate that appropriate personal protective equipment and handling procedures should be employed when working with this compound .
| Supplier | Packaging | Price (USD) | Purity | Updated |
|---|---|---|---|---|
| TRC | 250mg | $240 | - | 2021-12-16 |
| Usbiological | 25mg | $319 | - | 2021-12-16 |
| American Custom Chemicals Corporation | 5mg | $503.2 | 95.00% | 2021-12-16 |
| AK Scientific | 1g | $517 | - | 2021-12-16 |
| Crysdot | 1g | $330 | 95+% | 2021-12-16 |
This pricing information suggests that the compound is relatively expensive, likely due to specialized synthesis requirements or limited demand .
Biological Activities and Research Context
Pyrimidine Derivatives in Biological Research
While specific biological activity data for Ethyl 4-chloro-2-(piperidin-1-YL)pyrimidine-5-carboxylate is limited in the available literature, pyrimidine derivatives as a class have been extensively studied for various biological activities. The importance of pyrimidine-based compounds lies in their structural similarity to biological molecules and their potential applications in pharmaceutical research.
Research Applications
Ethyl 4-chloro-2-(piperidin-1-YL)pyrimidine-5-carboxylate is likely used in research contexts as:
-
A synthetic intermediate for more complex compounds
-
A potential scaffold for medicinal chemistry research
-
A comparison standard for structure-activity relationship studies
There are indications that related compounds have been investigated for antibacterial properties, suggesting a potential research direction for this compound .
Future Research Directions
The current state of published research on Ethyl 4-chloro-2-(piperidin-1-YL)pyrimidine-5-carboxylate suggests several potential avenues for future investigation.
Synthesis Optimization
Development of more efficient and cost-effective synthesis methods for this compound could make it more accessible for research purposes. The relatively high commercial cost suggests that synthesis optimization could be valuable.
Biological Activity Screening
Comprehensive screening of this compound for various biological activities, particularly in areas where other pyrimidine derivatives have shown promise, could identify potential applications in drug discovery.
Structure Modification Studies
As a structurally defined pyrimidine derivative, this compound could serve as a starting point for structure-activity relationship studies, where systematic modifications to its functional groups could yield compounds with enhanced properties or biological activities.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume